REACTION_CXSMILES
|
[CH3:1][Mg]Br.C1(=O)[O:9][CH2:8][CH2:7]CC1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1>>[CH3:1][C:8]([OH:9])([CH3:7])[CH2:15][CH2:11][CH2:12][CH2:13][OH:14]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
201 mmol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCO1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The residue was stirred with 50 mL EtOAc and 20 mL saturated aqueous NH4Cl
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate was formed
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 12 mL of water
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotoevaporator
|
Type
|
CUSTOM
|
Details
|
The 2 layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice more with EtOAc (50 mL each)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotoevaporator
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCO)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.57 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |